An In-depth Technical Guide to (1R,3S)-3-Aminocyclohexanol: A Cornerstone for Chiral Synthesis
An In-depth Technical Guide to (1R,3S)-3-Aminocyclohexanol: A Cornerstone for Chiral Synthesis
Abstract: (1R,3S)-3-Aminocyclohexanol is a bifunctional chiral building block of significant interest in modern medicinal chemistry and drug development. Its rigid cyclohexane scaffold, combined with the precise cis-stereochemical orientation of its amino and hydroxyl groups, provides a valuable platform for constructing complex, stereochemically defined molecules. This guide offers a comprehensive technical overview of its molecular structure, conformational analysis, physicochemical properties, stereoselective synthesis, and applications. Detailed protocols for synthesis and analytical quality control are provided, underpinned by an explanation of the causal chemistry, to equip researchers and drug development professionals with actionable, field-proven insights.
Section 1: Molecular Identity and Stereochemical Landscape
(1R,3S)-3-Aminocyclohexanol, identified by its CAS Number 1110772-22-9, is a specific stereoisomer of 3-aminocyclohexanol.[1] The IUPAC name, cis-(1R,3S)-3-aminocyclohexan-1-ol, precisely defines its structure.[1] The "1R" and "3S" designators denote the absolute configuration at the two chiral centers, while the "cis" descriptor indicates that both the hydroxyl and amino substituents reside on the same face of the cyclohexane ring.
The molecule's chemical behavior and biological activity are intrinsically linked to its three-dimensional structure. In its lowest energy state, the cyclohexane ring adopts a chair conformation. To minimize steric strain, particularly unfavorable 1,3-diaxial interactions, substituents preferentially occupy equatorial positions. For cis-1,3-disubstituted cyclohexanes, the most stable conformation is one where both functional groups are in equatorial positions. This arrangement is crucial for its utility as a scaffold, as it projects the functional groups outwards for predictable interactions with other molecules or biological targets.
Caption: Stable diequatorial chair conformation of (1R,3S)-3-Aminocyclohexanol.
Section 2: Physicochemical and Spectroscopic Profile
The reliable identification and quality assessment of (1R,3S)-3-Aminocyclohexanol depend on a thorough understanding of its physicochemical and spectroscopic properties.
Physicochemical Properties
The following table summarizes key physical and chemical identifiers for this compound. It is important to note that some physical properties, such as boiling point, are often computationally predicted and should be treated as estimates.[2]
| Property | Value | Source |
| CAS Number | 1110772-22-9 | [1] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [1] |
| IUPAC Name | cis-(1R,3S)-3-aminocyclohexan-1-ol | [1] |
| Appearance | Solid | [4] |
| Boiling Point | 201.1 ± 33.0 °C (Predicted) | [2] |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 15.09 ± 0.40 (Predicted, acidic -OH) | [2] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the relative stereochemistry (cis) and the dominant chair conformation.
-
¹H NMR: The proton spectrum is highly informative. The protons attached to the carbons bearing the hydroxyl (H-1) and amino (H-3) groups are of particular diagnostic value. In the stable diequatorial conformation, these protons are in axial positions. This axial orientation leads to large vicinal coupling constants (³J) with adjacent axial protons.
-
H-1 and H-3 Signals: Expect these to appear as complex multiplets, often as a triplet of triplets. The key diagnostic feature is the presence of large axial-axial coupling constants (Jaa), typically in the range of 10-13 Hz.[5][6] The presence of smaller axial-equatorial couplings (Jae) of 2-5 Hz will also contribute to the multiplet structure.[5] This large coupling constant is definitive proof of the axial nature of these protons and, consequently, the equatorial orientation of the -OH and -NH₂ groups.
-
Chemical Shifts: The H-1 proton (adjacent to the electronegative oxygen) will be downfield, typically around 3.5-4.0 ppm. The H-3 proton (adjacent to nitrogen) will be slightly upfield of this, around 2.6-3.2 ppm.[5] The remaining cyclohexane protons will form a complex, overlapping pattern in the 1.0-2.2 ppm region.
-
-
¹³C NMR: The spectrum will show six distinct signals for the six unique carbon atoms of the cyclohexane ring, assuming no accidental equivalence.
-
C-1 and C-3 Signals: The carbons bonded to the heteroatoms will be the most downfield. C-1 (bearing the -OH group) is expected in the δ 65-75 ppm range. C-3 (bearing the -NH₂ group) is expected in the δ 45-55 ppm range.
-
Other Carbons: The remaining four methylene (-CH₂-) carbons will appear at higher fields (δ 20-40 ppm).
-
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the key functional groups.
-
O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
N-H Stretch: A medium intensity, often sharper, pair of peaks (for the primary amine -NH₂) in the 3300-3500 cm⁻¹ region, which may be partially obscured by the O-H band.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclohexane ring.
-
N-H Bend: A medium-to-strong scissoring vibration around 1590-1650 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
2.2.3 Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 115 would be expected. Common fragmentation patterns would involve the loss of water (M-18), ammonia (M-17), or cleavage of the ring.
Section 3: Synthesis and Stereocontrol
Achieving high stereochemical purity is the primary challenge in synthesizing (1R,3S)-3-Aminocyclohexanol. Asymmetric synthesis strategies are preferred to avoid challenging resolutions of enantiomeric mixtures.[7] A well-documented approach involves the diastereoselective reduction of a β-enaminoketone derived from a chiral amine.[8]
Caption: Workflow for the diastereoselective synthesis of 3-aminocyclohexanols.
Detailed Experimental Protocol: Synthesis of cis-3-Aminocyclohexanol Derivatives
This protocol is adapted from a literature procedure for the synthesis of related aminocyclohexanols and illustrates the core principles of achieving diastereoselectivity.[8] The use of (S)-α-methylbenzylamine introduces chirality, and the subsequent reduction favors the formation of the cis product.
Step 1: Formation of the Chiral β-Enaminoketone Intermediate
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add a 1,3-cyclohexanedione derivative (1.0 eq) and toluene (approx. 4-5 mL per mmol of dione).
-
Add (S)-α-methylbenzylamine (1.1 eq).
-
Heat the mixture to reflux. Water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting dione is consumed (typically 3-4 hours).
-
Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from CH₂Cl₂/hexane) to yield the pure chiral enaminoketone intermediate.[8]
Step 2: Diastereoselective Reduction
-
Dissolve the purified β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF, approx. 2.5 mL per mmol) and isopropyl alcohol (approx. 1.0 mL per mmol).
-
Cool the solution in an ice bath to 0 °C.
-
Carefully add metallic sodium (Na, approx. 5-10 eq) in small portions, maintaining the temperature below 10 °C.
-
Causality: The dissolving metal reduction proceeds via single-electron transfers. The stereochemical outcome is directed by the chiral auxiliary and steric factors, leading to preferential formation of the cis amino alcohol.[8]
-
-
Stir the reaction at room temperature until all the sodium has reacted (typically 2-3 hours).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of amino alcohol diastereomers.
Step 3: Purification and Deprotection
-
The diastereomeric mixture can be separated using column chromatography on silica gel to isolate the desired cis isomer.
-
The N-(α-methylbenzyl) protecting group can then be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C in methanol) to yield the final (1R,3S)-3-Aminocyclohexanol.
Section 4: Applications in Medicinal Chemistry
The chiral amino alcohol scaffold is a privileged structure in medicinal chemistry, appearing in numerous potent drugs, including HIV-protease inhibitors and antidepressants.[7] The defined spatial relationship between the amino and hydroxyl groups in (1R,3S)-3-Aminocyclohexanol allows it to act as a rigid handle for positioning other pharmacophoric elements, enabling precise and high-affinity binding to biological targets like enzymes and receptors.[7]
One notable area of application is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel analgesics.[2] The aminocyclohexanol core can be incorporated into larger molecules to optimize properties like potency, selectivity, and pharmacokinetics.
Caption: Integration of the aminocyclohexanol scaffold into a drug molecule.
Section 5: Analytical and Quality Control Protocols
Ensuring the chemical and, critically, the enantiomeric purity of (1R,3S)-3-Aminocyclohexanol is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this analysis.
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a general framework for developing a chiral HPLC method. The selection of the chiral stationary phase (CSP) and mobile phase is empirical and requires screening.[9][10]
Objective: To separate the (1R,3S) enantiomer from its (1S,3R) counterpart and other potential diastereomers.
1. Column Selection:
-
Principle: Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times.
-
Common Choices: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are highly versatile and effective for a wide range of compounds, including amino alcohols.[10] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC® T) are also excellent choices, particularly for polar and ionic compounds.
2. Mobile Phase Screening:
-
Normal Phase Mode: Typically employs a mixture of a nonpolar solvent (e.g., n-hexane) with a polar alcohol modifier (e.g., isopropanol or ethanol).[10]
-
Additives: For basic compounds like amines, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is crucial to prevent peak tailing and improve resolution.[10]
-
Screening Strategy: Start with a mobile phase like 90:10 (v/v) Hexane:Isopropanol + 0.1% DEA. Run the analysis and adjust the ratio of hexane to alcohol to optimize the separation (increasing alcohol content generally decreases retention time).
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the (1R,3S)-3-Aminocyclohexanol sample.
-
Dissolve in a suitable volume (e.g., 1 mL) of the mobile phase or a compatible solvent to create a ~1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions (Example):
-
Column: Chiralpak® AD-H (or similar polysaccharide-based CSP)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or via Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
5. Data Interpretation:
-
A successful separation will show two distinct peaks, one for the (1R,3S) enantiomer and one for the (1S,3R) enantiomer.
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100
Section 6: Safety, Handling, and Storage
(1R,3S)-3-Aminocyclohexanol is classified as harmful and requires careful handling in a laboratory setting.[4]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep in an inert atmosphere to prevent degradation.[2]
References
-
Iriepa, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 787-802. Available at: [Link]
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Apexmol Technology Co., Ltd. (n.d.). Cis-(1R,3S)-3-amino-cyclohexanol hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
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Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
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ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
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A-Level Chemistry. (n.d.). NMR Spectroscopy Questions. Retrieved from [Link]
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